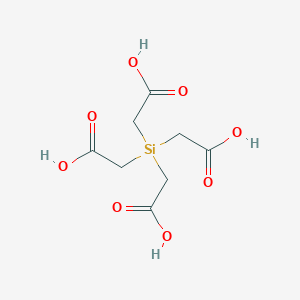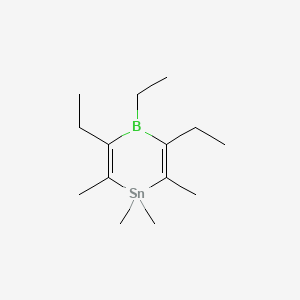
3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine: is a chemical compound that belongs to the class of organostannanes. These compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. The unique structure of this compound includes both tin and boron atoms, making it an interesting subject for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine typically involves the reaction of organotin compounds with boron-containing reagents. One common method includes the use of stannylation reactions where tin is introduced into organic molecules. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of the stannaborinine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various stannic and stannous derivatives, as well as substituted organotin compounds.
科学研究应用
Chemistry: In chemistry, 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine is used as a precursor for the synthesis of complex organotin compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: The compound’s organotin structure makes it a candidate for research in medicinal chemistry. Organotin compounds have been explored for their antimicrobial and anticancer properties, and this compound may exhibit similar biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
作用机制
The mechanism by which 3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin and boron atoms in the compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
3,4,5-Triethyl-1,1,2,6-tetramethyl-1,4-dihydro-1,4-stannaborinine: shares similarities with other organotin compounds such as tributyltin and triphenyltin derivatives.
Organoboron Compounds: Compounds like boronic acids and boronates also share similarities due to the presence of boron atoms.
Uniqueness: What sets this compound apart is its dual presence of tin and boron atoms, which imparts unique reactivity and potential applications in various fields. The combination of these elements in a single molecule offers a distinct advantage in catalysis and material science.
属性
CAS 编号 |
67521-76-0 |
|---|---|
分子式 |
C14H27BSn |
分子量 |
324.9 g/mol |
IUPAC 名称 |
3,4,5-triethyl-1,1,2,6-tetramethyl-1,4-stannaborinine |
InChI |
InChI=1S/C12H21B.2CH3.Sn/c1-6-11(7-2)13(10-5)12(8-3)9-4;;;/h6,8,10H2,1-5H3;2*1H3; |
InChI 键 |
VXRLIHIGTYCMDR-UHFFFAOYSA-N |
规范 SMILES |
B1(C(=C([Sn](C(=C1CC)C)(C)C)C)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


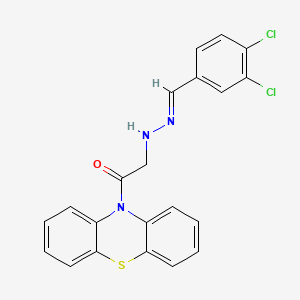
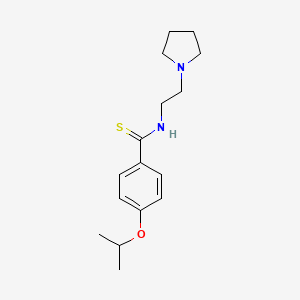

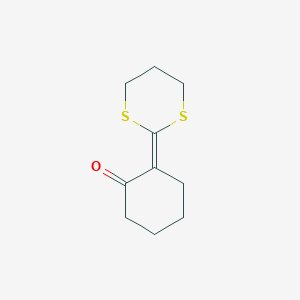

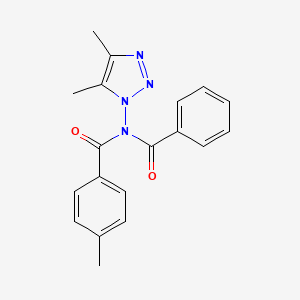
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

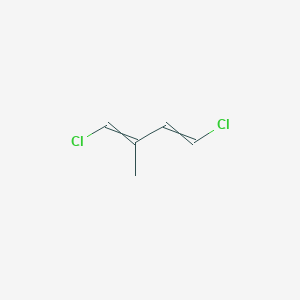

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

